Benzyl dibenzylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N,N-dibenzylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c24-22(25-18-21-14-8-3-9-15-21)23(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20/h1-15H,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHASGVFWNOBSKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90527074 | |
| Record name | Benzyl dibenzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90527074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89970-61-6 | |
| Record name | Benzyl dibenzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90527074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of Carbamate Functional Group Utility in Advanced Organic Synthesis
The carbamate (B1207046) functional group, characterized by an ester and an amide flanking a carbonyl group, is a versatile and crucial structural motif in modern organic chemistry. masterorganicchemistry.com Its unique hybrid structure confers both chemical and proteolytic stability, making it a valuable component in a wide array of applications. nih.govacs.org Carbamates are extensively utilized as protecting groups for amines in peptide synthesis and other complex molecule construction, owing to their ability to be easily installed and removed under specific conditions without affecting other sensitive functional groups. masterorganicchemistry.comnih.gov Prominent examples include the Boc (t-Butyloxycarbonyl) and Cbz (carboxybenzyl) protecting groups. masterorganicchemistry.com
Beyond their role in protection, carbamates are integral to medicinal chemistry, appearing in numerous approved therapeutic agents. acs.orgnih.gov They often serve as stable surrogates for peptide bonds, enhancing the cell membrane permeability and metabolic stability of drug candidates. nih.govacs.org The carbamate moiety can also be strategically incorporated into prodrugs to improve their pharmacokinetic profiles. nih.govnih.gov Furthermore, carbamates find applications in the agricultural sector as pesticides, fungicides, and herbicides, and in the chemical industry as precursors for paints and polyurethanes. nih.govscielo.br
Academic Significance of Benzyl Dibenzylcarbamate and Analogous N,n Dibenzylcarbamate Structures in Chemical Transformations
Benzyl (B1604629) dibenzylcarbamate and related N,N-dibenzylcarbamate structures hold significant academic interest due to their unique reactivity and utility in various chemical transformations. These compounds serve as important intermediates and building blocks in the synthesis of more complex molecules. For instance, N,N-dibenzylcarbamates can be involved in reactions such as visible light-mediated oxidative debenzylation, a process that can be used to unmask functional groups under mild conditions. researchgate.net
The dibenzylcarbamate moiety is also explored in the development of novel catalytic strategies. For example, research has shown their use in catalytic Lossen rearrangements for the synthesis of fatty acid-derived benzyl carbamates, which are precursors to renewable polyamides. rsc.org The reactivity of the N,N-dibenzylcarbamoyl group is also harnessed in the synthesis of other valuable compounds. For example, N,N-dibenzylcarbamoyl chloride is a reagent used in the preparation of other carbamate (B1207046) derivatives. chemsrc.com The study of these structures contributes to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies.
Evolution of Research Approaches to Carbamate Synthesis and Reactivity
Strategies for Carbamate Bond Formation
The creation of the carbamate linkage is central to the synthesis of benzyl carbamates. Several classes of precursors have been developed for this purpose, each with distinct advantages and applications.
Reactions Involving Dialkyl Carbonates and Dibenzyl Carbonate as Precursors
Dialkyl carbonates and, more specifically, dibenzyl carbonate, serve as effective and often more environmentally benign alternatives to hazardous reagents like phosgene for the synthesis of carbamates. These reactions typically involve the nucleophilic attack of an amine on the carbonate.
The reaction of primary aliphatic amines with dibenzyl carbonate can lead to the formation of N,N-dibenzylated amines. researchgate.netunive.it However, a competing reaction is the formation of the corresponding benzyl carbamate. researchgate.netunive.it The selectivity between N-alkylation and carbamate formation is highly dependent on the reaction conditions. For instance, in the absence of a catalyst, the formation of benzyl carbamate is often favored. researchgate.netunive.it
Research has shown that the use of tetraalkylphosphonium salts as catalysts can significantly enhance the selectivity towards the N,N-dibenzylated product and increase the reaction rate. researchgate.netunive.it This method has been successfully applied to various primary aliphatic amines, including benzylamine (B48309), phenylethylamine, n-decylamine, and 1-naphthylmethylamine, to produce the corresponding N,N-dibenzyl derivatives in good yields (74-86%). unive.it
In a specific study, the reaction of benzylamine with dibenzyl carbonate without a catalyst resulted in the formation of benzyl carbamate as a significant byproduct. researchgate.net However, with the addition of a phosphonium (B103445) salt catalyst, the selectivity for N,N-dibenzylbenzylamine was greatly improved. researchgate.net
The reaction between amines and dialkyl carbonates can be influenced by the nature of both the carbonate and the amine. thieme-connect.comresearchgate.net For example, when benzyl methyl carbonate reacts with an amine, the methyl carbamate is preferentially formed, highlighting the influence of the leaving group on the reaction outcome. thieme-connect.comresearchgate.net
Table 1: Reaction of Primary Aliphatic Amines with Dibenzyl Carbonate
| Amine | Product | Catalyst | Selectivity (Alkylation/Carbamation) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzylamine | N,N-Dibenzylbenzylamine | Tetrabutylphosphonium bromide | 86% (Alkylation) | 79-82 | researchgate.net |
| Phenylethylamine | N,N-Dibenzylphenylethylamine | Tetrabutylphosphonium bromide | High | 74-86 | unive.it |
| n-Decylamine | N,N-Dibenzyl-n-decylamine | Tetrabutylphosphonium bromide | High | 74-86 | unive.it |
| 1-Naphthylmethylamine | N,N-Dibenzyl-1-naphthylmethylamine | Tetrabutylphosphonium bromide | 100% (Alkylation) | 74-86 | unive.it |
| Benzylamine | Benzyl carbamate | None | Favors Carbamate | - | researchgate.net |
Pathways Utilizing Benzyl Chloroformate for Benzyl Carbamate Synthesis
Benzyl chloroformate is a widely used and highly effective reagent for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto amines. wikipedia.org This reaction, which forms a benzyl carbamate, is a cornerstone of peptide synthesis and general organic synthesis for amine protection. wikipedia.org
The reaction proceeds via a nucleophilic addition-elimination mechanism. libretexts.org The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the benzyl chloroformate. This is followed by the elimination of a chloride ion to form the stable carbamate. libretexts.org
Several procedures are commonly employed for this transformation:
Reaction of the amine with benzyl chloroformate in the presence of a base, such as sodium carbonate, in water at 0 °C. wikipedia.org
Reaction with magnesium oxide in ethyl acetate (B1210297) at temperatures ranging from 70 °C to reflux. wikipedia.org
A combination of diisopropylethylamine (DIPEA) and scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) in acetonitrile (B52724). wikipedia.org
This methodology is applicable to a wide range of primary and secondary amines. For example, cholesteryl chloroformate has been used to react with various amines to form N-substituted cholesteryl carbamates in nearly quantitative yields. cdnsciencepub.comcdnsciencepub.com Similarly, bis(2-aminoethyl)sulfide reacts with benzyl chloroformate to generate the corresponding bis-carbamate. udayton.edu
The synthesis of benzyl carbamate itself can be achieved by reacting benzyl chloroformate with ammonia (B1221849). chemicalbook.com In a typical procedure, benzyl chloroformate is slowly added to cold aqueous ammonia with vigorous stirring. chemicalbook.com
Condensation Reactions of Urea (B33335) with Benzyl Alcohol
An alternative, phosgene-free route to benzyl carbamates involves the condensation reaction of urea with benzyl alcohol. thieme-connect.com This method is attractive due to the low cost and low toxicity of the starting materials. researchgate.net The reaction is typically carried out at elevated temperatures and can be catalyzed by various substances.
For instance, heating a mixture of urea and benzyl alcohol can produce benzyl carbamate. chemicalbook.com The use of catalysts can significantly improve the efficiency of this reaction. One patented method describes heating urea and benzyl alcohol in the presence of a nickel-containing cation exchanger, achieving a 97% yield of benzyl carbamate. Another approach utilizes an alumina-supported nickel oxide-bismuth oxide catalyst, resulting in a 99% yield. chemicalbook.com
The reaction can also be catalyzed by Lewis acids. For example, indium(III) triflate has been shown to be an effective catalyst for the synthesis of primary carbamates from urea and various alcohols, including benzyl alcohol, which gave an 85% yield on a gram scale. thieme-connect.com Tin(II) chloride has also been investigated as a catalyst for this transformation. researchgate.net
Table 2: Synthesis of Benzyl Carbamate from Urea and Benzyl Alcohol
| Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Nickel-containing cation exchanger | 131-150 | 8 hours | 97 | |
| Alumina supported nickel oxide-bismuth oxide | 110 | 10 hours | 99 | chemicalbook.com |
| Indium(III) triflate | - | - | 85 | thieme-connect.com |
| Tin(II) chloride | 140 | - | - | researchgate.net |
Catalytic Approaches in Benzyl Carbamate Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. The synthesis of benzyl carbamates has benefited significantly from the development of both organocatalytic and metal-catalyzed methods.
Organocatalytic Methods in Carbamate Formation (e.g., TBD-catalyzed Lossen Rearrangement)
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. The Lossen rearrangement, a classic reaction for converting hydroxamic acids into isocyanates, can be performed under organocatalytic conditions to provide access to carbamates.
A notable example is the use of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), a strong guanidine (B92328) base, to catalyze the Lossen rearrangement. kit-technology.deresearchgate.netgoogle.com In this process, a hydroxamic acid is activated in situ with a dialkyl carbonate, such as dimethyl carbonate (DMC), in the presence of catalytic TBD. kit-technology.deresearchgate.net The resulting intermediate undergoes rearrangement to an isocyanate, which is then trapped by an alcohol to form the corresponding carbamate. kit-technology.deresearchgate.net
This method has been successfully applied to the synthesis of various alkyl carbamates from aliphatic hydroxamic acids in moderate to good yields (52-77%). kit-technology.de The reaction conditions are generally mild, and the use of a non-toxic activating agent like DMC enhances the sustainability of the process. kit-technology.de Interestingly, when aromatic hydroxamic acids are subjected to the same conditions, the primary products are anilines rather than the expected carbamates. kit-technology.degoogle.com
Metal-Catalyzed Synthetic Routes
A diverse array of metal catalysts has been employed to facilitate the synthesis of benzyl carbamates and related structures, often enabling reactions under milder conditions and with broader substrate scope.
Tin-Catalyzed Transcarbamoylation: Tin compounds, such as dibutyltin (B87310) maleate, have been shown to be effective catalysts for the transcarbamoylation of alcohols with phenyl carbamate. organic-chemistry.orgmolaid.com This reaction proceeds smoothly in toluene (B28343) at 90°C and provides the desired carbamates in good yields with a broad tolerance for various functional groups. organic-chemistry.org This method offers a practical alternative to more sensitive reagents. organic-chemistry.org
Nickel(II)-Catalyzed N-Arylation: A highly efficient method for the N-arylation of carbamates, including Cbz-protected amines, has been developed using a photosensitized nickel(II) catalyst. acs.orgnih.govacs.orgorganic-chemistry.org This visible-light-mediated photoredox catalysis allows for the coupling of Cbz-amines with a wide range of aryl and heteroaryl electrophiles at room temperature. acs.orgnih.govacs.orgorganic-chemistry.org The reaction provides a valuable route to N-aromatic carbamates and is considered a viable alternative to traditional palladium-catalyzed Buchwald-Hartwig amination. acs.orgacs.orgorganic-chemistry.org The system typically utilizes a nickel(II) salt, a ligand such as dtbbpy, and a photoredox catalyst like Ir(ppy)₂(dtbbpy)PF₆ under blue light irradiation. acs.org
Iron(II) Sulfate (B86663) Heptahydrate Catalysis: Iron(II) sulfate heptahydrate, an inexpensive and environmentally friendly catalyst, has been utilized in a four-component reaction to synthesize protected homoallylic amines. researchgate.netorganic-chemistry.orgorganic-chemistry.org This reaction involves the coupling of a carbonyl compound, benzyl chloroformate, 1,1,1,3,3,3-hexamethyldisilazane (HMDS), and an allyltrimethylsilane. organic-chemistry.orgorganic-chemistry.org The iron catalyst is believed to primarily promote the in situ formation of the imine, which then undergoes allylation. organic-chemistry.org This one-pot procedure provides access to Cbz-protected homoallylic amines in high yields. organic-chemistry.orgorganic-chemistry.org
Base-Catalyzed Processes for Carbamic Ester Generation (e.g., Potassium Carbonate Mediated)
Potassium carbonate (K2CO3) serves as an effective catalyst in the direct synthesis of carbamates from amines, silicate (B1173343) esters, and carbon dioxide. acs.orgresearchgate.net This method is advantageous as it can activate both alkyl and aromatic amines, broadening the substrate scope. acs.orgresearchgate.net The key to this catalytic process is the anion-assisted deprotonation of the amine, where the alkali metal acts as a Lewis acid. acs.orgresearchgate.net Yields for this process can be as high as 97%. acs.orgresearchgate.net
In the synthesis of ethyl benzyl carbamates, anhydrous potassium carbonate is used as a base in the reaction between a benzylamine derivative and ethyl chloroformate in acetone. scirp.org The reaction is maintained at a low temperature (between -10°C and 0°C) and results in the formation of the corresponding carbamate. scirp.org
Another application of potassium carbonate is in the synthesis of benzyl hydroxymethyl carbamate. orgsyn.org Here, benzyl carbamate is reacted with an aqueous formaldehyde (B43269) solution in the presence of anhydrous potassium carbonate. orgsyn.org The reaction is heated to 65°C and then cooled to precipitate the product. orgsyn.org
Potassium carbonate also promotes the decomposition of N-tosylhydrazones to initiate the incorporation of carbon dioxide for carbamate formation. uantwerpen.beresearchgate.net This base-promoted coupling of carbon dioxide, amines, and N-tosylhydrazones provides a pathway to various carbamates. uantwerpen.beresearchgate.net
Furthermore, potassium carbonate can be used in transcarbamation reactions. For instance, it facilitates the conversion of benzyl carbamates into their corresponding methyl or ethyl carbamates when refluxed in the respective alcohol. chemrxiv.org
Table 1: Examples of Potassium Carbonate-Mediated Carbamate Synthesis
| Starting Materials | Product | Catalyst/Base | Solvent | Yield |
|---|---|---|---|---|
| Amine, Silicate Ester, CO2 | Carbamate | K2CO3 | Not specified | Up to 97% acs.orgresearchgate.net |
| Benzylamine derivative, Ethyl chloroformate | Ethyl benzyl carbamate | Anhydrous K2CO3 | Acetone | Not specified scirp.org |
| Benzyl carbamate, Formaldehyde | Benzyl hydroxymethyl carbamate | Anhydrous K2CO3 | Water | 69% orgsyn.org |
| Amine, N-tosylhydrazone, CO2 | Carbamate | K2CO3 | Not specified | Not specified uantwerpen.beresearchgate.net |
| Benzyl carbamate, Methanol | Methyl carbamate | K2CO3 | Methanol | 84% chemrxiv.org |
Rearrangement Reactions in the Context of Benzyl Carbamates
Rearrangement reactions provide powerful synthetic routes to benzyl carbamates and their derivatives, often proceeding through isocyanate intermediates. The Lossen and Curtius rearrangements are two of the most significant examples in this context.
Lossen Rearrangement Derived Benzyl Carbamate Synthesis
The Lossen rearrangement is a classic method for converting hydroxamic acids into isocyanates, which can then be trapped by alcohols to form carbamates. kit-technology.deacs.org This reaction can be catalyzed by tertiary amine bases, making it a versatile tool for organic synthesis. kit-technology.de When conducted with dibenzyl carbonate and benzyl alcohol, the Lossen rearrangement can produce benzyl carbamates in high yields. rsc.org
A catalytic version of the Lossen rearrangement has been developed using TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) as a catalyst with dibenzyl carbonate and benzyl alcohol. rsc.org This method has been successfully applied to the synthesis of fatty acid-derived benzyl carbamates. rsc.orgrsc.org While the reaction is efficient, recycling the excess benzyl alcohol and dibenzyl carbonate can be achieved through Kugelrohr distillation. rsc.org
The rearrangement can also be mediated by carbonyldiimidazole (CDI), which converts hydroxamic acids to isocyanates that are subsequently trapped with benzyl alcohol to yield the corresponding benzyl carbamate. google.comgoogle.com This process is experimentally simple and avoids hazardous reagents. organic-chemistry.org
Furthermore, an efficient, one-pot synthesis of carbamates via the Lossen rearrangement can be accelerated by N-methylimidazole (NMI). organic-chemistry.orgnih.gov In this method, the use of an arylsulfonyl chloride in combination with NMI helps to minimize the formation of undesired dimeric side products. organic-chemistry.orgnih.gov
Table 2: Conditions for Lossen Rearrangement in Benzyl Carbamate Synthesis
| Hydroxamic Acid Precursor | Reagents | Catalyst | Product | Key Features |
|---|---|---|---|---|
| Fatty acid hydroxamic acids | Dibenzyl carbonate, Benzyl alcohol | TBD | Fatty acid derived benzyl carbamates | Catalytic, high yields rsc.orgrsc.org |
| General hydroxamic acids | Carbonyldiimidazole (CDI) | None (CDI is the mediator) | Isocyanate intermediate (trapped by benzyl alcohol) | Mild, avoids hazardous reagents google.comgoogle.comorganic-chemistry.org |
| Aromatic and aliphatic hydroxamic acids | Arylsulfonyl chloride, Alcohol | N-methylimidazole (NMI) | Aromatic and aliphatic carbamates | One-pot, minimizes side products organic-chemistry.orgnih.gov |
Curtius Rearrangement as a Precursor Pathway to Benzyl Vinylcarbamate
The Curtius rearrangement of acryloyl azide (B81097) is a key step in an improved, scalable synthesis of benzyl N-vinylcarbamate. chemicalbook.comresearchgate.netacs.org In this process, the vinyl isocyanate generated from the rearrangement is co-distilled with a solvent like toluene into a solution of benzyl alcohol. chemicalbook.comresearchgate.netacs.org The presence of a catalyst, such as triethylamine, and an inhibitor, like phenothiazine, is crucial for the reaction's success. chemicalbook.comacs.orglookchem.com This method allows for the purification of the product by crystallization, which is a significant advantage over high-vacuum distillation or chromatography. chemicalbook.comresearchgate.netacs.org
Table 3: Synthesis of Benzyl Vinylcarbamate via Curtius Rearrangement
| Step | Reactants | Reagents/Conditions | Product | Yield |
|---|---|---|---|---|
| 1. Acryloyl Azide Synthesis | Acryloyl chloride, Sodium azide | Water, Toluene, Adogen 464, 0-5 °C | Acryloyl azide | Not specified separately chemicalbook.com |
| 2. Curtius Rearrangement and Trapping | Acryloyl azide, Benzyl alcohol | Toluene, Triethylamine, Phenothiazine, 105-110 °C (pot temp.) | Benzyl vinylcarbamate | 65-72% chemicalbook.comlookchem.com |
Cross-Metathesis Reactions Involving Benzyl Carbamate Derivatives
Olefin cross-metathesis has emerged as a powerful tool for forming carbon-carbon double bonds and has been successfully applied to benzyl carbamate derivatives. rsc.orgresearchgate.netuwindsor.ca This reaction allows for the synthesis of various functionalized molecules and monomers for polymerization.
Specifically, the cross-metathesis of unsaturated fatty acid methyl ester (FAME) derived benzyl carbamates with methyl acrylate (B77674) has been demonstrated. rsc.orgrsc.orgresearchgate.net This reaction, typically catalyzed by a second-generation Hoveyda-Grubbs catalyst, produces AB-type monomer precursors that can be used to prepare renewable polyamides. rsc.orgresearchgate.net The reactions are often performed in bulk with a low catalyst loading (e.g., 0.5 mol%). rsc.orgresearchgate.net
While good yields (up to 91%) can be obtained for some substrates, the cross-metathesis of a simple benzyl carbamate derived from a fatty acid can sometimes result in lower yields (47-50%) due to the formation of a white precipitate from self-metathesis. rsc.org However, increasing the reaction temperature can improve the yield to as high as 80%. rsc.org The byproducts of these reactions, such as α,β-unsaturated esters, can be further functionalized through reactions like thia-Michael additions. rsc.orgrsc.orgresearchgate.net
It is important to note that the presence of nitrogen atoms in substrates, such as in amines or N-heteroaromatics, can sometimes interfere with the metathesis catalyst, leading to deactivation. beilstein-journals.org To circumvent this, amines are often protected as carbamates, amides, or sulfonamides before the metathesis reaction. beilstein-journals.org
Table 4: Cross-Metathesis of Benzyl Carbamate Derivatives
| Benzyl Carbamate Substrate | Cross-Metathesis Partner | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Unsaturated FAME-derived benzyl carbamate | Methyl acrylate | Hoveyda-Grubbs 2nd Gen. | Bulk, 0.5 mol% catalyst | AB-type monomer precursor | Up to 91% rsc.org |
| Fatty acid-derived benzyl carbamate | Methyl acrylate | Hoveyda-Grubbs 2nd Gen. | Bulk, higher temperature (60-65 °C) | AB-type monomer precursor | Up to 80% rsc.org |
Kinetic Studies of Benzyl Carbamate Transformations
The kinetics of benzyl carbamate transformations are significantly influenced by several factors, including the choice of catalyst, temperature, and solvent. These factors can dramatically alter the reaction rate and, in some cases, the reaction pathway itself.
Catalyst Loading: In many transformations involving benzyl carbamates, the concentration of the catalyst plays a direct role in the reaction rate. For instance, in the decomposition of benzyl N-(hydroxymethyl)carbamate in the presence of potassium hydroxide (B78521), the rate of decomposition is directly proportional to the initial concentration of both the carbamate and the potassium hydroxide catalyst. oup.com Similarly, in transcarbamation reactions, catalysts are crucial. While some methods proceed without a catalyst, the use of catalysts like dibutyltin maleate, other tin derivatives, or potassium carbonate can significantly enhance the reaction efficiency. chemrxiv.org The amount of catalyst used, often referred to as catalyst loading, is a key parameter. For example, in transcarbamation reactions catalyzed by metal triflates, the catalyst is typically used in amounts ranging from 0.5‰ to 5% relative to the carbamate functional group equivalent, with a preferred range of 1‰ to 2%. google.com In visible-light-mediated oxidative debenzylation, a catalytic protocol has been developed using 25 mol % of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a cocatalyst. nih.gov
Temperature: Temperature is a critical factor affecting the rate of benzyl carbamate reactions. For the decomposition of benzyl N-(hydroxymethyl)carbamate, the activation energy was calculated to be 14.4 kcal/mol over a temperature range of 30 to 50 °C, indicating a significant temperature dependence. oup.com Transcarbamation reactions are also sensitive to temperature, with typical reaction temperatures ranging from 100 to 200 °C, and more preferably between 120 and 180 °C, depending on the specific alcohols and carbamates involved. chemrxiv.orggoogle.com
Solvent Effects: The solvent can have a profound impact on the reaction rate and even the course of the reaction. In the acid-catalyzed condensation of benzyl carbamate with glyoxal (B1671930), different solvents can either promote the desired reaction, facilitate side reactions, or cause the precipitation of intermediates. mdpi.com For example, acetonitrile was found to have a strong activating effect on the condensation process, while dimethyl sulfoxide (B87167) (DMSO) exhibited a strong deactivating ability. mdpi.com In visible-light-mediated debenzylation reactions, the choice of solvent and the use of a biphasic system (e.g., dichloromethane/water) can be crucial for achieving high selectivity and reducing reaction times. nih.govresearchgate.net The pH of the solvent is also a determining factor, as demonstrated in the base-catalyzed hydrolysis of 4-nitrophenyl benzylcarbamate, where deprotection rates are significantly higher in basic conditions compared to acidic or neutral environments. emerginginvestigators.org
Interactive Data Table: Factors Influencing Benzyl Carbamate Transformation Rates
| Transformation | Influencing Factor | Observation | Reference |
| Decomposition of Benzyl N-(hydroxymethyl)carbamate | Catalyst Concentration (KOH) | Reaction rate is first order with respect to [KOH]. | oup.com |
| Decomposition of Benzyl N-(hydroxymethyl)carbamate | Temperature | Activation energy of 14.4 kcal/mol between 30-50 °C. | oup.com |
| Transcarbamation | Catalyst | Use of potassium carbonate, tin derivatives, or metal triflates enhances efficiency. | chemrxiv.orggoogle.com |
| Transcarbamation | Temperature | Optimal range is typically 120-180 °C. | google.com |
| Oxidative Debenzylation | Catalyst Loading (DDQ) | Catalytic amounts (e.g., 25 mol %) are effective with a cocatalyst. | nih.gov |
| Acid-catalyzed Condensation | Solvent | Acetonitrile activates, while DMSO deactivates the reaction. | mdpi.com |
| Base-catalyzed Hydrolysis | pH | Rate is significantly faster in basic conditions. | emerginginvestigators.org |
Determining the rate-limiting step is fundamental to understanding and optimizing a reaction mechanism. Both experimental and computational methods have been employed to elucidate these crucial steps in various benzyl carbamate transformations.
Computational Methods: Density Functional Theory (DFT) and other quantum chemistry calculations are invaluable for mapping out reaction energy profiles and identifying the transition state with the highest energy barrier, which corresponds to the rate-limiting step. researchgate.netscirp.orgscirp.org
Gold-catalyzed Hydroamination: Detailed computational studies on the gold-catalyzed addition of benzyl carbamate to dienes identified protodeauration as the rate-determining step of the reaction. beilstein-journals.org
HOCl-induced Transformations: In the reaction of carbamazepine (B1668303) (which contains a carbamate-like moiety) with hypochlorous acid (HOCl), computational results indicated a two-step mechanism. The second step, the reaction of the iminol tautomer with HOCl, was found to be the rate-determining step, with a calculated Gibbs free energy of activation that aligns with experimental measurements. rsc.org
Benzyl Cleavage: In the breakdown of certain α-alkoxy carbamates, kinetic results suggested that the benzyl cleavage is the rate-determining step. This is supported by the observation that factors stabilizing a benzylic cation, such as branching alkyl groups or electron-donating groups on the arene, increase the reaction rate. scispace.com
Interactive Data Table: Rate-Limiting Steps in Benzyl Carbamate Reactions
| Reaction Type | Method | Rate-Limiting Step | Reference |
| Rh(I)-catalyzed Carbene B–H Insertion | KIE & in situ IR | B–H bond insertion | chinesechemsoc.org |
| Ni-catalyzed Suzuki-Miyaura Coupling | Computational (Quantum Chemistry) | Transmetalation | researcher.life |
| Au-catalyzed Hydroamination | Computational | Protodeauration | beilstein-journals.org |
| α-Alkoxy Carbamate Breakdown | Kinetic Studies | Benzyl cleavage | scispace.com |
| HOCl-induced Transformation | Computational (DFT) | Reaction of iminol tautomer with HOCl | rsc.org |
Reaction Rate Determinations and Influencing Factors (e.g., Catalyst Loading, Temperature, Solvent Effects)
Detailed Mechanistic Pathways of Benzylcarbamate Transformations
The oxidative removal of benzyl groups from N,N-dibenzyl carbamates is a key transformation, and visible-light-mediated methods offer a mild and selective alternative to harsher traditional techniques. nih.govchemrxiv.org
The mechanism for the visible-light-mediated oxidative debenzylation of N,N-dibenzyl carbamates, often using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a photooxidant, proceeds through a series of steps initiated by light. nih.govresearchgate.netacs.org
Photoexcitation: The process begins with the absorption of visible light by the photooxidant, DDQ, which promotes it to an electronically excited state (DDQ*). nih.govacs.org This excited state is a much stronger oxidant than the ground state. nih.gov
Single Electron Transfer (SET): The excited DDQ* engages in a single electron transfer with the benzyl ether or carbamate substrate. This oxidation event generates a benzyl radical cation and the DDQ radical anion (DDQ•−). nih.gov
Hydrogen Atom Transfer (HAT) or Deprotonation: The benzyl radical cation is highly acidic. It can undergo deprotonation, often facilitated by water present in the reaction medium, to form a benzyl radical. Alternatively, a hydrogen atom can be abstracted by the DDQ radical anion.
Formation of Hemiaminal: The resulting benzyl radical can then be trapped by the DDQ radical anion or react with other species in the medium. Ultimately, an intermediate hemiaminal is formed at the carbamate nitrogen.
Decomposition: This hemiaminal intermediate is unstable and collapses, leading to the cleavage of the C-N bond and the release of benzaldehyde (B42025) and the deprotected carbamate.
A key advantage of this photocatalytic method is its high functional group tolerance, allowing for the debenzylation in the presence of sensitive groups like azides, alkenes, and alkynes. nih.govacs.org The reaction can be performed with stoichiometric DDQ or, more efficiently, with a catalytic amount of DDQ. In the catalytic cycle, a co-catalyst like tert-butyl nitrite (B80452) (TBN) is used, and air serves as the terminal oxidant to regenerate the DDQ from its reduced form (DDQH₂). nih.govacs.org The nitrite is believed to release NO, which is oxidized by O₂ to NO₂, and this species reoxidizes DDQH₂ back to DDQ, completing the catalytic loop. nih.govacs.org
Transcarbamation: This process involves the interchange of the alkoxy moiety of a carbamate. chemrxiv.org A convenient method for the transcarbamation of benzyl carbamates utilizes potassium carbonate in primary alcohols under heating. chemrxiv.orgchemrxiv.org The proposed mechanism likely involves the deprotonation of the alcohol by the base (potassium carbonate) to generate a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbonyl carbon of the benzyl carbamate. This nucleophilic acyl substitution leads to a tetrahedral intermediate, which subsequently collapses, eliminating the benzyloxy group to form the new alkyl carbamate. chemrxiv.org The use of catalysts like metal triflates is also effective, likely proceeding through a Lewis acid activation mechanism where the metal coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol. google.com
Amidation: Benzyl carbamates can also be converted directly into amides. An efficient method describes the use of potassium carbonate in isopropyl alcohol. chemrxiv.org The mechanism is thought to proceed via the formation of an isocyanate intermediate. Under the reaction conditions, the benzyl carbamate eliminates benzyl alcohol to form the corresponding isocyanate. This highly reactive intermediate is then immediately trapped by the amine nucleophile present in the reaction mixture (or generated in situ) to afford the final amide product. This method avoids the need for harsh reagents and provides a straightforward route to amides from carbamates. chemrxiv.org
Olefin cross-metathesis (CM) is a powerful tool for forming new carbon-carbon double bonds and has been applied to benzyl carbamates derived from unsaturated fatty acids to produce valuable monomers for polymers like polyamides. rsc.orgresearchgate.netresearchgate.net These reactions are typically catalyzed by ruthenium-based complexes, such as Grubbs-type catalysts.
The generally accepted mechanism for olefin metathesis, known as the Chauvin mechanism, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-alkylidene (carbene) species.
Initiation: The reaction starts with the interaction of the ruthenium pre-catalyst with one of the olefin reactants (e.g., the unsaturated fatty acid derived benzyl carbamate). This leads to the formation of the active ruthenium-alkylidene catalyst via a [2+2] cycloaddition followed by a cycloreversion.
Catalytic Cycle:
[2+2] Cycloaddition: The active ruthenium carbene reacts with the double bond of the substrate (the fatty acid carbamate or the cross-partner like methyl acrylate) to form a four-membered metallacyclobutane intermediate.
[2+2] Cycloreversion (or Retro-cycloaddition): This metallacyclobutane intermediate can cleave in a productive manner, releasing a new olefin product and a new ruthenium-alkylidene species.
Propagation: This new metal carbene then reacts with the other olefin partner, continuing the catalytic cycle. The reaction is driven towards the desired cross-product by factors such as the use of a gaseous co-product (like ethylene (B1197577), if applicable) which can be removed, or by using one of the reactants in excess.
In the context of fatty acid-derived benzyl carbamates, cross-metathesis with partners like methyl acrylate allows for the precise cleavage of the fatty acid chain and the introduction of a new functional group, creating linear AB-type monomers suitable for polycondensation into polyamides such as PA11, PA12, and PA15. rsc.orgresearchgate.netresearchgate.net Computational studies on related ruthenium-catalyzed metathesis reactions have investigated catalyst decomposition pathways, which can compete with the productive catalytic cycle. mdpi.com
Nucleophilic Addition-Elimination Pathways in Carbamate Formation
The formation of the carbamate linkage, a cornerstone of many synthetic strategies, frequently proceeds through a nucleophilic addition-elimination mechanism. This pathway is characterized by the attack of a nucleophile on a carbonyl carbon, leading to a tetrahedral intermediate, which subsequently collapses to form the final product by expelling a leaving group.
In the context of benzyl carbamate synthesis, a classic example involves the reaction of an amine with benzyl chloroformate. vulcanchem.com The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. The chloride ion is then eliminated, resulting in the formation of the stable carbamate product. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct. vulcanchem.com
A related process is transcarbamation, which involves the interchange of the alkoxy or amino group of a carbamate. chemrxiv.org This reaction also follows an addition-elimination pathway. For instance, benzyl carbamates can be converted to other alkyl carbamates or amides by reacting them with alcohols or amines, often facilitated by a catalyst. chemrxiv.org Studies have shown that potassium carbonate can be an effective and environmentally benign reagent for promoting the conversion of benzyl carbamates into other carbamates or amides, highlighting the versatility of this mechanistic route. chemrxiv.org
The cleavage of carbamates, particularly in the design of self-immolative linkers for drug delivery, also exploits these principles, albeit in reverse. For example, hydroxy- or amino-benzyl carbamate systems can undergo a 1,4- or 1,6-elimination reaction. rsc.org This process is initiated by a trigger (e.g., enzymatic action or a change in pH) that unmasks a nucleophilic group, which then attacks the carbamate linkage or, more commonly, initiates an electronic cascade. This cascade leads to the formation of a quinone methide intermediate and the irreversible release of carbon dioxide and the free amine. rsc.org The elimination is driven by the formation of the stable CO₂ molecule. rsc.org
| Reaction Type | Nucleophile | Electrophilic Precursor | Key Intermediate | Leaving Group | Product | Citation |
| Carbamate Synthesis | Amine | Benzyl Chloroformate | Tetrahedral Intermediate | Chloride (Cl⁻) | Benzyl Carbamate | , vulcanchem.com |
| Transcarbamation | Alcohol/Amine | Benzyl Carbamate | Tetrahedral Intermediate | Alkoxide/Amine | New Carbamate/Amide | chemrxiv.org |
| Self-Immolative Cleavage | Internal (triggered) | Hydroxybenzyl Carbamate | Quinone Methide | Amine, CO₂ | Phenol derivative | rsc.org |
Stereochemical and Regiochemical Control in Reactions Involving Benzyl Carbamate Analogues
Controlling the three-dimensional arrangement (stereochemistry) and the site of chemical reaction (regiochemistry) is paramount in modern organic synthesis. Reactions involving benzyl carbamate analogues have been a fertile ground for developing highly selective methods.
Stereochemical Control is exemplified by the enantioselective functionalization of molecules containing a carbamate group. In one notable study, diaryl ethers bearing carbamoyloxymethyl groups were desymmetrized using the chiral base complex of sec-butyllithium (B1581126) (sec-BuLi) and (–)-sparteine. beilstein-journals.org This method achieves enantioselective deprotonation of one of two benzylic positions, leading to a chiral organolithium intermediate. Subsequent reaction with an electrophile proceeds with high diastereoselectivity, affording atropisomeric products with significant enantiomeric and diastereomeric ratios. beilstein-journals.org The Curtius rearrangement, which transforms a carboxylic acid into a carbamate via an acyl azide and an isocyanate intermediate, is another powerful reaction that proceeds with complete retention of the stereochemistry of the migrating group. nih.gov
Regiochemical Control dictates which part of a molecule reacts. The directed metalation of aryl carbamates is a classic strategy where the carbamate group directs lithiation to the ortho position of an aromatic ring. ukzn.ac.za This allows for selective functionalization at that site. Interestingly, under certain conditions, the lithiated intermediate can undergo a 1,4-carbamoyl migration from the oxygen to the ortho-carbon, an anionic equivalent of the Fries rearrangement, which changes the regiochemical outcome. ukzn.ac.za Another example of regiocontrol is seen in the ring-opening of epoxides. The reaction of epoxides derived from 4-(benzyloxy)cyclohexene with nucleophiles like amines can be directed to a specific carbon atom, influenced by factors such as chelation effects. acs.org Similarly, in 1,3-dipolar cycloadditions involving nitrile imines and unsymmetrical acetylenes, the regiochemistry of the resulting pyrazole (B372694) product can be controlled by the choice of catalyst or by tuning the electronic properties of the substrates. chim.it
| Reaction | Substrate | Reagent/Catalyst | Control Type | Outcome | Citation |
| Benzylic Functionalization | Diaryl ether with carbamoyloxymethyl group | sec-BuLi–(−)-sparteine | Enantio- & Diastereoselective | Atropisomeric products (e.g., 80:20 e.r., 97:3 d.r.) | beilstein-journals.org |
| Carbamate Formation | Carboxylic Acid | Diphenylphosphoryl azide (DPPA) | Stereospecific | Carbamate with retained stereocenter | nih.gov |
| Aromatic Functionalization | o-Aryl Carbamate | sec-BuLi | Regioselective | ortho-Lithiation or 1,4-Carbamoyl Migration | ukzn.ac.za |
| Cycloaddition | Nitrile Imine + Benzyl Propiolate | Sc(OTf)₃ | Regioselective | Controlled formation of pyrazole regioisomers | chim.it |
Role of Intermediates and Transition States in Reaction Progression
Understanding the transient species—intermediates and transition states—that a reaction passes through is crucial for explaining its rate, selectivity, and outcome. Computational and kinetic studies on reactions involving benzyl carbamate analogues have provided significant mechanistic insights.
The thermally induced Newman-Kwart rearrangement of O-benzyl thiocarbamates to S-benzyl thiocarbamates offers a clear example. kiku.dk Computational studies using density functional theory (DFT) revealed that this reaction proceeds through a single, concerted transition state. kiku.dk Intrinsic reaction coordinate (IRC) calculations confirmed that this transition state directly connects the reactant and product without passing through a stable intermediate. The mechanism is best described as involving a "tight ion pair" within the transition state structure, consisting of a benzylic carbocation and a thiocarbamate anion. kiku.dk
In contrast, the elimination reactions of hydroxybenzylammonium compounds, which are related to the cleavage of self-immolative benzyl carbamate linkers, do involve distinct intermediates. rsc.org DFT calculations and free energy diagrams for these reactions show the formation of a quinone methide intermediate after the release of an amine. rsc.org The calculations demonstrate that the stability of the aromatic core significantly affects the energy of the transition state for amine release; more conjugated aromatic systems lead to an earlier, lower-energy transition state and thus a faster reaction. rsc.org
The etherification of benzyl alcohol with dimethyl carbonate (DMC) illustrates how multiple mechanistic pathways can operate concurrently. core.ac.uk Investigations suggest that the formation of the product, benzyl methyl ether, can occur through two competing routes: one involving a tetrahedral intermediate (path a) and another proceeding via an SN2-type process (path b). core.ac.uk Initially, benzyl alcohol attacks the carbonyl carbon of DMC to form benzyl methyl carbonate (BMC), which can then undergo decarboxylation to yield the final ether product. core.ac.uk
| Reaction System | Key Intermediate/Transition State | Mechanistic Feature | Investigative Method | Citation |
| O-Benzyl Thiocarbamate Rearrangement | Single Transition State (Tight Ion Pair) | Concerted mechanism, no stable intermediate. | DFT (G4MP2) and IRC calculations | kiku.dk |
| Hydroxybenzylammonium Elimination | Quinone Methide Intermediate | Stepwise mechanism with a high-energy intermediate. | DFT (M06-2X) calculations, Free Energy Diagrams | rsc.org |
| Benzyl Alcohol + Dimethyl Carbonate | Tetrahedral Intermediate | Concurrent SN2-type and addition-elimination pathways. | Product analysis, Mechanistic proposal | core.ac.uk |
Computational and Theoretical Chemistry Studies on Benzyl Dibenzylcarbamate Structures and Reactivity
Quantum Chemical Calculations (Density Functional Theory - DFT) for Elucidating Molecular Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is widely applied to study the electronic structure and properties of carbamate (B1207046) derivatives.
The molecular electrostatic potential (MEP) and charge distribution are fundamental properties that govern a molecule's reactivity and intermolecular interactions. DFT calculations are used to map the electron density surface of benzyl (B1604629) dibenzylcarbamate, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
DFT methods, such as B3LYP with a 6-31G* basis set, can be employed to calculate atomic charges (e.g., Mulliken charges). These calculations quantify the partial positive or negative charge on each atom, providing a more detailed picture of the charge distribution and helping to predict sites of reactivity. For instance, in related N-aryl carbamates, DFT calculations have been crucial in understanding the charge distribution that favors specific intramolecular rearrangements. researchgate.net
| Atom | Hybridization | Calculated Partial Charge (a.u.) |
| Carbonyl Carbon (C=O) | sp² | +0.45 to +0.65 |
| Carbonyl Oxygen (C=O) | sp² | -0.50 to -0.70 |
| Ether Oxygen (-O-) | sp³ | -0.40 to -0.60 |
| Nitrogen (N) | sp² | -0.30 to -0.50 |
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving carbamates. This allows for the determination of activation energies (the energy barrier that must be overcome for a reaction to occur) and thermodynamic parameters like enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction.
For example, studies on the Brønsted acid-catalyzed addition of benzyl carbamate to olefins have utilized DFT (B3LYP/6-31G(d) level) to elucidate the reaction mechanism. pku.edu.cn These calculations can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy. Such studies have shown that electron-donating or withdrawing groups on the reactants can significantly alter these activation barriers. pku.edu.cn
In the context of nickel-catalyzed cross-coupling reactions of benzylic carbamates, quantum chemistry calculations have been employed to compute the energy profiles for the elementary steps of the catalytic cycle: oxidative addition, transmetallation, and reductive elimination. researcher.life These calculations revealed that transmetallation is often the rate-limiting step, and the stereoselectivity of the product is determined during the oxidative addition phase. researcher.life Similarly, DFT has been used to study the N to C aryl migration in lithiated O-benzyl carbamates, identifying a lower energy pathway for arylation compared to a 1,2-acyl transfer. researchgate.net
Molecules with multiple single bonds, like benzyl dibenzylcarbamate, can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (lowest energy structures) and the energy barriers between them. The amide C-N bond in carbamates has a significant barrier to rotation due to partial double-bond character, leading to distinct rotamers. nih.gov
DFT methods can be used to perform systematic conformational searches and calculate the relative energies of different conformers. For related structures, such as benzyl carbamate derivatives of diazepane rings, computational analysis has revealed preferences for specific conformations like boat-like structures to minimize steric strain. These studies help in understanding how the molecule's three-dimensional shape, dictated by its most stable conformations, influences its biological activity or its interaction with other molecules. The stability of different conformers is crucial for processes like chiral recognition. researchgate.net
Computational Determination of Activation Energies and Thermodynamic Parameters of Reactions
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to study the behavior of larger systems over time, such as the interaction of this compound with other molecules in a solution or a polymer matrix.
Molecularly Imprinted Polymers (MIPs) are synthetic materials with tailor-made recognition sites for a specific target molecule (the template). N,O-Dibenzylcarbamate has been used as a model template for the carbamate functional group in studies aimed at designing and understanding MIPs. researchgate.netresearchgate.net
Computational modeling is a key tool in the rational design of MIPs. researchgate.net It helps in selecting the best functional monomers and solvents to create effective recognition sites. By modeling the pre-polymerization complex, which consists of the template (N,O-dibenzylcarbamate) and various functional monomers, researchers can predict the strength and nature of their interactions (e.g., hydrogen bonding, van der Waals forces). researchgate.netrsc.org Semi-empirical quantum methods like AM1 have been used to optimize the geometry of template-monomer complexes and calculate their binding energies. researchgate.netrsc.orgdokumen.pub This computational screening process allows for the identification of monomers that will form the most stable complex with the template, leading to a MIP with higher selectivity and affinity. researchgate.netresearchgate.net
Table 2: Example of Calculated Interaction Energies for N,O-Dibenzylcarbamate with Different Functional Monomers (Note: This table is illustrative, based on findings from computational MIP studies. researchgate.netresearchgate.net Specific energy values can vary based on the computational method and solvent model used.)
| Functional Monomer | Predicted Interaction Type | Calculated Binding Energy (kcal/mol) |
| Methacrylic Acid (MAA) | Hydrogen Bonding | -7.5 to -9.0 |
| Acrylamide (AM) | Hydrogen Bonding | -6.0 to -7.5 |
| 4-Vinylpyridine (4-VP) | Hydrogen Bonding / π-π Stacking | -5.5 to -7.0 |
| 2-Hydroxyethyl Methacrylate (HEMA) | Hydrogen Bonding | -6.5 to -8.0 |
The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can simulate these solvent effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules in the calculation).
Studies on the acid-catalyzed condensation of benzyl carbamate with glyoxal (B1671930) have investigated the reaction in a range of polar protic and aprotic solvents. mdpi.com It was found computationally and experimentally that certain solvents, like acetonitrile (B52724) (CH3CN), have a strong activating effect on the reaction, while others, like dimethyl sulfoxide (B87167) (DMSO), are deactivating. mdpi.com
Similarly, understanding the precise interactions between a catalyst and a substrate is crucial for optimizing catalytic processes. DFT calculations have been used to model transition states to optimize reaction conditions, including solvent polarity and temperature. beilstein-journals.org In the gold-catalyzed hydroamination of dienes with benzyl carbamate, detailed computational studies revealed that the rate-determining step is the protodeauration of the gold-intermediate complex. beilstein-journals.org These models can visualize the complex hydrogen-bond networks that may form between the substrate, catalyst, and counterions, which can be critical for the reaction's success and stereochemical outcome. beilstein-journals.org
Investigation of Template-Monomer Interactions in Molecularly Imprinted Polymers (MIPs) utilizing N,O-Dibenzylcarbamate
Theoretical Predictions of Spectroscopic Parameters (Computational Spectroscopy)
Computational spectroscopy, a powerful branch of theoretical chemistry, utilizes quantum mechanical calculations to predict the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra, assigning specific spectral features to molecular motions or electronic transitions, and understanding the relationship between a molecule's structure and its spectroscopic signature. In the context of this compound, computational methods such as Density Functional Theory (DFT) are employed to calculate key spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths.
The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For instance, methods like B3LYP are commonly used in conjunction with basis sets such as 6-311++G(d,p) to provide a good balance between computational cost and accuracy for organic molecules. nii.ac.jp Theoretical calculations are typically performed on the optimized geometry of the molecule in the gas phase, although solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. scielo.brijcrar.com
It is a common practice to compare the theoretically predicted spectra with experimentally obtained data. This comparison helps in the validation of the computational model and aids in the precise assignment of experimental signals. For example, calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational methods. Similarly, calculated NMR chemical shifts are often correlated with experimental values to confirm structural assignments. scielo.brkiku.dk
While specific computational studies on this compound are not extensively available in the public domain, the principles of computational spectroscopy are well-established and have been applied to a wide range of related carbamate and benzyl-containing compounds. nii.ac.jpscielo.brjetir.orgnih.gov These studies consistently demonstrate the utility of theoretical calculations in elucidating spectroscopic properties.
Predicted ¹H and ¹³C NMR Chemical Shifts
Theoretically predicted NMR chemical shifts provide atom-specific information about the electronic environment within a molecule. For this compound, DFT calculations could predict the ¹H and ¹³C chemical shifts for each unique atom. These predictions would be instrumental in assigning the signals in an experimental NMR spectrum. Generally, there is a strong correlation between experimental and theoretical chemical shifts, which can be used to confirm the molecular structure.
Table 1: Hypothetical Theoretically Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and not based on actual published computational results for this compound.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~155-165 |
| O-CH₂ (Benzyl) | ~5.0-5.5 | ~65-75 |
| N-CH₂ (Dibenzyl) | ~4.5-5.0 | ~50-60 |
| Aromatic CH | ~7.0-7.5 | ~125-130 |
| Aromatic C (quaternary) | - | ~135-140 |
This table is for illustrative purposes only. Actual values would require specific DFT calculations.
Predicted Infrared (IR) Vibrational Frequencies
Theoretical calculations of IR spectra can predict the vibrational frequencies corresponding to the stretching and bending of bonds within the this compound molecule. These predicted frequencies, when compared with experimental FT-IR data, allow for the assignment of specific absorption bands to particular functional groups. For example, the characteristic C=O stretching frequency of the carbamate group is a prominent feature in the IR spectrum.
Table 2: Hypothetical Theoretically Predicted IR Vibrational Frequencies for this compound (Note: The following data is illustrative and not based on actual published computational results for this compound.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H Stretch (Aromatic) | ~3050-3150 |
| C-H Stretch (Aliphatic) | ~2900-3000 |
| C=O Stretch (Carbamate) | ~1700-1750 |
| C-N Stretch | ~1350-1450 |
| C-O Stretch | ~1200-1300 |
This table is for illustrative purposes only. Actual values would require specific DFT calculations and may be scaled.
Predicted UV-Visible Electronic Transitions
Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum of this compound in the UV-Vis region. These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π→π* transitions within the aromatic rings. ijcrar.com
Table 3: Hypothetical Theoretically Predicted UV-Visible Absorption for this compound (Note: The following data is illustrative and not based on actual published computational results for this compound.)
| Transition | Predicted λmax (nm) |
| π→π* (Benzene rings) | ~260-270 |
| n→π* (Carbamate) | ~210-220 |
This table is for illustrative purposes only. Actual values would require specific TD-DFT calculations.
Advanced Synthetic Applications and Functionalization Strategies of Benzyl Dibenzylcarbamate
Role as Monomer Precursors in Polymer Science
The quest for sustainable and renewable materials has driven research into innovative monomer precursors for polymer synthesis. Benzyl (B1604629) carbamates, derived from renewable resources, have emerged as promising candidates in this endeavor.
Synthesis of Renewable Polyamides and Polyesters from Fatty Acid Derived Benzyl Carbamates
A novel and sustainable approach to producing monomers for polyamides and polyesters involves the use of benzyl carbamates derived from fatty acids. rsc.orgresearchgate.netrsc.org This strategy leverages olefin cross-metathesis, a powerful carbon-carbon bond-forming reaction, to transform unsaturated fatty acid methyl ester (FAME) derived benzyl carbamates into valuable monomer precursors. rsc.orgresearchgate.netrsc.org
The process typically begins with the conversion of fatty acids into their corresponding benzyl carbamates. This is often achieved through a catalytic Lossen rearrangement of hydroxamic acids, which can be derived from the fatty acids themselves. researchgate.netrsc.orgrsc.org The resulting fatty acid-derived benzyl carbamates then undergo olefin cross-metathesis with partners like methyl acrylate (B77674). rsc.orgresearchgate.netrsc.org This reaction effectively cleaves the unsaturated fatty acid chain at the double bond, yielding linear AB-type monomers that are precursors to important polyamides such as PA11, PA12, and PA15. rsc.orgresearchgate.net
The resulting polyamides and polyesters are fully characterizable by standard analytical techniques, including NMR, SEC, and DSC, confirming the successful implementation of this bio-based synthetic strategy. rsc.orgresearchgate.net
Utilization in Orthogonal Protecting Group Strategies
In the intricate world of complex molecule synthesis, the ability to selectively protect and deprotect functional groups is paramount. This is where the concept of orthogonal protecting group strategies becomes crucial, allowing for the removal of one protecting group without affecting others. organic-chemistry.orgmasterorganicchemistry.com Benzyl carbamates, including benzyl dibenzylcarbamate, play a significant role in these strategies due to their specific cleavage conditions. organic-chemistry.orgmasterorganicchemistry.com
Controlled Cleavage Methods for Benzyl Carbamates and Related Benzyl-Protected Groups
The benzyl carbamate (B1207046) group (Cbz or Z) is a widely used protecting group for amines. masterorganicchemistry.com Its removal is typically achieved under specific and controlled conditions, which forms the basis of its utility in orthogonal protection schemes. organic-chemistry.orgmasterorganicchemistry.com The primary method for cleaving benzyl carbamates is catalytic hydrogenolysis, often employing a palladium catalyst on a carbon support (Pd-C) and a source of hydrogen gas (H2). masterorganicchemistry.comlibretexts.org This method is highly effective and clean, producing toluene (B28343) and carbon dioxide as byproducts.
The stability of the benzyl carbamate group to acidic and basic conditions allows for its use in conjunction with other protecting groups that are labile under these conditions. organic-chemistry.orgorganic-chemistry.org For instance, the tert-butyloxycarbonyl (Boc) group is readily cleaved by strong acids like trifluoroacetic acid (TFA), while the fluorenylmethyloxycarbonyl (Fmoc) group is removed by basic conditions, often using an amine base. masterorganicchemistry.comorganic-chemistry.org This differential reactivity allows chemists to selectively deprotect one amine in the presence of another protected with a benzyl carbamate, enabling sequential synthetic steps on a complex molecule. organic-chemistry.orgmasterorganicchemistry.com
Recent advancements have also explored alternative cleavage methods. For example, visible light-mediated photoredox catalysis has been shown to efficiently remove benzyl-derived protecting groups, including benzyl carbamates, under mild conditions. researchgate.net This method involves an excited photocatalyst transferring an electron to the benzene (B151609) ring, leading to mesolytic cleavage of the C-N bond. researchgate.net
Design of Temporary Protective Groups in Complex Molecule Synthesis
The deliberate selection of protecting groups is a cornerstone of synthetic strategy, particularly in the construction of complex natural products and other intricate molecules. numberanalytics.com Benzyl carbamates are often employed as "temporary" protecting groups, intended to mask a reactive amine functionality during specific transformations elsewhere in the molecule. wiley-vch.de
The choice of a benzyl carbamate is dictated by its stability profile. It is robust enough to withstand a variety of reaction conditions that might cleave other, more labile protecting groups. organic-chemistry.org This allows for a multi-step synthesis to be carried out where different functional groups are sequentially unmasked and reacted.
The concept of orthogonality is central to the design of these strategies. organic-chemistry.orguniurb.it By employing a set of protecting groups that can be removed under distinct and non-interfering conditions (e.g., acid-labile, base-labile, and hydrogenolysis-labile), chemists can orchestrate a precise sequence of reactions. For example, a molecule might contain a Boc-protected amine, an Fmoc-protected amine, and a Cbz-protected amine. The Fmoc group can be removed first with a base, followed by the acidic removal of the Boc group, and finally, the Cbz group can be cleaved by hydrogenolysis, all without affecting the other protected groups. masterorganicchemistry.com This level of control is indispensable for the efficient and successful synthesis of complex molecular targets. numberanalytics.com
Linker Chemistry in Bioconjugates and Advanced Materials
The field of bioconjugation, which involves linking biological molecules to other chemical entities, has seen explosive growth, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). americanpharmaceuticalreview.com The linker component of these bioconjugates is critical, influencing stability, solubility, and the mechanism of payload release. americanpharmaceuticalreview.com Benzyl carbamate-based linkers have emerged as a key technology in this area.
Benzyl Ammonium (B1175870) Carbamate Linkers in Antibody Conjugate Design
A significant challenge in ADC development is managing the hydrophobicity of the payload and linker, which can lead to aggregation and poor pharmacokinetic properties. d-nb.infowiley.com Benzyl ammonium carbamate (BAC) linkers have been developed to address this issue by creating an intrinsically hydrophilic linker domain. d-nb.infowiley.comnih.gov
These linkers employ a tandem 1,6- and 1,2-elimination mechanism to release the payload. d-nb.infowiley.comnih.gov This cleavage process can be triggered by specific conditions, such as the enzymatic environment of a tumor cell. wiley.comnih.gov For instance, a protease-cleavable dipeptide, like valine-alanine, can be incorporated into the linker. wiley.comnih.gov Once cleaved by an enzyme like cathepsin B, a cascade is initiated that leads to the release of the drug. d-nb.info
A key innovation is the development of zwitterionic BAC linkers. d-nb.infowiley.comnih.gov These linkers, which contain both a positive and a negative charge, have been shown to improve labeling efficiency and reduce antibody aggregation compared to more conventional linkers like the para-aminobenzyl (PAB) system. d-nb.infowiley.comnih.gov Furthermore, ADCs constructed with zwitterionic BAC linkers have demonstrated enhanced potency and reduced off-target toxicity in cellular studies. d-nb.infowiley.com
The versatility of the BAC linker strategy is another major advantage. The cleavage chemistry is independent of the conjugation method, allowing for its use with various triggers, including those responsive to the hypoxic environment of tumors, such as nitroaryl groups that can be reduced by nitroreductases. wiley.comnih.gov
Below is a table summarizing the key features and advantages of Benzyl Ammonium Carbamate (BAC) linkers in antibody-drug conjugate (ADC) design.
| Feature | Description | Advantage |
| Cleavage Mechanism | Tandem 1,6- and 1,2-elimination. d-nb.infowiley.comnih.gov | Efficient and specific payload release. |
| Hydrophilicity | Zwitterionic variants create a hydrophilic linker domain. d-nb.infowiley.comnih.gov | Reduces aggregation, improves solubility and pharmacokinetics. d-nb.infowiley.com |
| Versatility | Cleavage trigger is independent of conjugation chemistry. wiley.comnih.gov | Can be adapted for various triggers (e.g., enzymatic, hypoxia-responsive). wiley.comnih.gov |
| Efficiency | Improved labeling efficiency and higher drug-to-antibody ratios (DARs). d-nb.infowiley.com | Leads to more potent ADCs. d-nb.infowiley.com |
| Performance | Enhanced cellular toxicity against target cells and reduced off-target effects. d-nb.infowiley.com | Improved therapeutic window. |
Application of N,O-Dibenzylcarbamate as a Template Molecule in Molecular Imprinting Technology
Molecular Imprinting Technology (MIT) is a sophisticated technique used to create synthetic polymers, known as molecularly imprinted polymers (MIPs), with specific recognition sites for a target molecule. wikipedia.orgsemanticscholar.org This process is analogous to the "lock and key" model of enzyme-substrate recognition, where a polymer matrix is synthesized around a "template" molecule. wikipedia.org After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functional group orientation to the template. wikipedia.orgmdpi.com These tailored cavities enable the MIP to selectively rebind the target molecule from a complex mixture. mdpi.com
In this context, N,O-dibenzylcarbamate has been effectively utilized as a model template molecule for the development of selective MIPs. researchgate.net The selection of appropriate functional monomers is a critical step, as they form a pre-polymerization complex with the template molecule through non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces. d-nb.infoscirp.org
Research has demonstrated the synthesis of various MIPs using N,O-dibenzylcarbamate as the template. In these studies, functional monomers are chosen based on their potential to form stable, non-covalent interactions with the carbamate template. researchgate.net For instance, a library of functional monomers can be screened, leading to the selection of candidates like methacrylic acid and acrylamide. researchgate.net The polymerization is then carried out in the presence of a cross-linking agent, such as ethylene (B1197577) dimethacrylate, and a porogenic solvent, which helps to create a porous polymer structure. d-nb.inforesearchgate.net The choice of solvent (e.g., chloroform (B151607) or acetonitrile) is also crucial as it influences the interactions between the template and the monomer. researchgate.net
A study detailed the preparation of four different polymers (MIP1-MIP4) using N,O-dibenzylcarbamate as the template, systematically varying the functional monomer and the porogen to optimize molecular recognition. researchgate.net The specific components for these polymers are outlined in the table below.
| Polymer | Template Molecule | Functional Monomer | Cross-Linker | Porogen | Reference |
|---|---|---|---|---|---|
| MIP1 | N,O-Dibenzylcarbamate | Methacrylic Acid | Ethylene Dimethacrylate | Chloroform | researchgate.net |
| MIP2 | N,O-Dibenzylcarbamate | Methacrylic Acid | Ethylene Dimethacrylate | Acetonitrile (B52724) | researchgate.net |
| MIP3 | N,O-Dibenzylcarbamate | Acrylamide | Ethylene Dimethacrylate | Chloroform | researchgate.net |
| MIP4 | N,O-Dibenzylcarbamate | Acrylamide | Ethylene Dimethacrylate | Acetonitrile | researchgate.net |
The resulting MIPs exhibit specific binding affinity for N,O-dibenzylcarbamate, which can be evaluated using techniques like high-performance liquid chromatography (HPLC). researchgate.net This application highlights the role of N,O-dibenzylcarbamate as a crucial tool in creating artificial receptors with high selectivity, which are valuable in chemical separations, sensing, and analysis. wikipedia.org
Functionalization of this compound for Diverse Synthetic Objectives (e.g., "Methyl N,N-dibenzylcarbamate" in organic synthesis)
The functionalization of the this compound scaffold opens avenues for creating a diverse range of molecules with potential applications in various fields of organic synthesis. The carbamate functional group is a versatile entity, known for its presence in pharmaceuticals, agrochemicals, and as a protecting group in peptide synthesis. lookchem.com Strategies for modifying this compound can involve reactions at the nitrogen atom, the carbonyl group, or the benzyl groups, leading to derivatives with tailored properties.
While direct functionalization of this compound is not extensively detailed, related transformations provide insight into potential synthetic pathways. For example, the synthesis of various carbamate derivatives often involves reactions like transcarbamation or the coupling of amines, carbon dioxide, and halides. chemrxiv.orgorganic-chemistry.org These general methods suggest that the dibenzylamino group or the benzyl ester of this compound could be modified or replaced to achieve diverse synthetic objectives.
A key example of a functionalized derivative is Methyl N,N-dibenzylcarbamate . The synthesis of such N,N-dialkyl carbamates can be achieved through various routes, including the reaction of a secondary amine with a chloroformate or the carboxylation of amines with CO2 followed by alkylation. organic-chemistry.org The presence of the methyl group in place of a benzyl group on the oxygen atom alters the electronic and steric properties of the molecule, which can influence its reactivity and utility as a synthetic intermediate or a final product.
Research into the reactions of benzylamine (B48309) with dicarbonate (B1257347) derivatives has led to the isolation and identification of several related functionalized carbamate by-products. researchgate.net These compounds, while not direct derivatives of this compound functionalization, illustrate the types of structures that can be generated from similar building blocks.
| Compound Name | Structural Relationship | Reference |
|---|---|---|
| Methyl N-benzylcarbamate | A carbamate with one benzyl group on the nitrogen and a methyl ester. | researchgate.net |
| 3-Hydroxy-2-methylpropyl N-benzylcarbamate | An N-benzylcarbamate functionalized with a substituted propyl chain on the oxygen. | researchgate.net |
| 2-Methylpropane-1,3-dibenzylcarbamate | A molecule containing two N-benzylcarbamate moieties linked by a propane (B168953) backbone. | researchgate.net |
| 1,3-Dibenzylurea | A related by-product formed from benzylamine, structurally similar to a carbamate. | researchgate.net |
These examples demonstrate that the core carbamate structure associated with benzylamine can be incorporated into more complex molecules with additional functional groups (like hydroxyl groups) or can be dimerized. researchgate.net The strategic functionalization of this compound itself, creating derivatives like Methyl N,N-dibenzylcarbamate, allows chemists to fine-tune molecular properties for specific applications in modern organic synthesis. kvmwai.edu.in
Application of Advanced Spectroscopic Techniques in Structural and Mechanistic Studies of Benzyl Dibenzylcarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic study of organic molecules, offering detailed insights at the atomic level. libretexts.orgcas.cz Its application to benzyl (B1604629) dibenzylcarbamate allows for real-time reaction monitoring and precise structural assignments.
The synthesis of benzyl dibenzylcarbamate, for instance, through the N-benzylation of benzylamine (B48309) with a suitable benzylating agent like dibenzyl carbonate, can be effectively monitored using both ¹H and ¹³C NMR. researchgate.net The progress of the reaction is tracked by observing the disappearance of reactant signals and the simultaneous appearance of product signals. news-medical.netbeilstein-journals.org In the ¹H NMR spectrum, the characteristic signals for the N-H protons of benzylamine would diminish, while new resonances corresponding to the benzylic protons and aromatic rings of the fully substituted carbamate (B1207046) product would emerge. researchgate.net Similarly, in the ¹³C NMR spectrum, the formation of the carbamate is unequivocally confirmed by the appearance of a signal for the carbonyl carbon (C=O) typically in the range of 155-160 ppm, a region distinct from the starting materials. researchgate.net
| Nucleus | Signal Type | Expected Chemical Shift (δ) Range (ppm) | Assignment in this compound |
|---|---|---|---|
| ¹H | Singlet | ~4.9 - 5.2 | Benzylic protons of the ester group (-O-CH₂) |
| ¹H | Singlet | ~4.5 - 4.7 | Benzylic protons of the N-benzyl groups (-N-CH₂) |
| ¹H | Multiplet | ~7.2 - 7.5 | Aromatic protons (C₆H₅) |
| ¹³C | Carbonyl | ~155 - 160 | Carbamate carbonyl (N-C=O) |
| ¹³C | Aromatic | ~127 - 138 | Aromatic carbons (C₆H₅) |
| ¹³C | Aliphatic | ~67 - 70 | Benzylic carbon of the ester group (-O-CH₂) |
| ¹³C | Aliphatic | ~51 - 54 | Benzylic carbons of the N-benzyl groups (-N-CH₂) |
For stereochemical assignments, while this compound itself is achiral, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable for determining the three-dimensional structure of related or more complex chiral molecules. rsc.orgscielo.org.mx These experiments detect through-space interactions between protons that are in close proximity, allowing for the determination of relative configurations. rsc.org For this compound, NOESY can confirm spatial relationships between the different benzyl groups, aiding in the unambiguous assignment of signals in a crowded aromatic region and providing insights into the molecule's conformational preferences in solution. scielo.org.mx
Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for Mechanistic Insights and Product Structure Elucidation
IR spectroscopy and MS are powerful complementary techniques for identifying products and probing reaction mechanisms. nptel.ac.in IR spectroscopy is particularly useful for monitoring the transformation of functional groups during a reaction, while MS provides definitive information on molecular weight and elemental composition. pioneerpublisher.com
In the synthesis of this compound, IR spectroscopy offers a straightforward method to follow the reaction's progress. The key spectral changes include the disappearance of the N-H stretching vibrations of the starting amine (e.g., benzylamine) and the appearance of a very strong absorption band corresponding to the C=O stretch of the newly formed carbamate group. researchgate.netresearchgate.net This carbonyl stretch is characteristic and its position provides evidence for the electronic environment of the carbamate linkage. nist.gov
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Significance |
|---|---|---|---|
| N-H Stretch | Primary Amine (Reactant) | 3300 - 3500 | Disappears as reaction proceeds |
| C=O Stretch | Carbamate (Product) | 1680 - 1720 | Strong band, confirms product formation |
| C-N Stretch | Carbamate (Product) | 1250 - 1350 | Confirms formation of C-N bond |
| C-O Stretch | Carbamate Ester (Product) | 1180 - 1250 | Confirms ester linkage |
| C-H Aromatic | Benzyl Groups | ~3030 | Present in reactant and product |
Mass spectrometry is essential for the final structural confirmation of this compound. pioneerpublisher.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental composition (C₂₂H₂₁NO₂). massspeclab.com Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented and the resulting fragment ions are analyzed. chromatographyonline.com The fragmentation pattern of this compound is expected to show characteristic losses, such as the cleavage of benzyl groups (as a C₇H₇⁺ radical cation, m/z 91), providing conclusive evidence for the compound's structure. massspeclab.comchromatographyonline.com
| Ion | Formula | Expected m/z | Interpretation |
|---|---|---|---|
| [M]⁺ | [C₂₂H₂₁NO₂]⁺ | 331.16 | Molecular Ion |
| [M - C₇H₇]⁺ | [C₁₅H₁₄NO₂]⁺ | 240.10 | Loss of a benzyl radical |
| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.05 | Tropylium ion (from benzyl group) |
Utilization of Advanced Spectroscopic Methods for Investigating Conformational Preferences and Intermolecular Interactions
Beyond basic structural elucidation, advanced spectroscopic methods are employed to investigate the more subtle aspects of molecular behavior, such as conformational preferences and non-covalent intermolecular interactions.
The three-dimensional shape and flexibility of this compound are governed by rotations around its single bonds. Advanced NMR techniques, such as the analysis of Residual Dipolar Couplings (RDCs), can provide information on the time-averaged orientation of different molecular fragments, offering insights into the molecule's preferred conformation in solution. leibniz-fmp.de Variable-temperature NMR studies can also reveal information about the energy barriers to bond rotation, shedding light on the molecule's dynamic behavior. organicchemistrydata.org
Intermolecular interactions dictate the bulk properties of the compound. For this compound, with its three phenyl rings, aromatic interactions (π-π stacking) are expected to be significant forces between molecules. nih.gov These interactions can be studied by observing concentration-dependent chemical shifts in NMR spectroscopy. Furthermore, advanced techniques like 2D-IR spectroscopy can probe these weak interactions with high fidelity and temporal resolution. researchgate.net The study of analogous systems, such as benzyl alcohols, has shown the importance of various non-covalent forces, including Ar···Ar (aromatic-aromatic) and O···H contacts, in determining the packing and arrangement of molecules. nih.gov These advanced methods provide a detailed picture of how individual molecules of this compound interact with each other and their environment, which is crucial for understanding its material properties.
Future Research Directions and Emerging Trends in Benzyl Dibenzylcarbamate Chemistry
Development of Novel and Sustainable Catalytic Systems for Efficient Synthesis
A major thrust in modern chemistry is the development of environmentally benign and efficient synthetic methods. nih.gov The synthesis of carbamates is a focal point of this endeavor due to their prevalence in bioactive compounds. nih.govrsc.org Future research will likely concentrate on discovering and optimizing catalytic systems that avoid hazardous reagents and metal catalysts, aligning with the principles of green chemistry. nih.govrsc.orgrsc.org
Recent breakthroughs include the direct synthesis of carbamates from Boc-protected amines using tert-butoxide lithium as the sole base, a method that circumvents the need for toxic reagents. nih.gov Another sustainable approach involves the use of carbon dioxide, amines, and alcohols with basic catalysts to produce carbamates in a halogen-free manner under mild conditions. rsc.org Mechanochemical methods, using ball-milling techniques, have also emerged as a powerful, solvent-free tool for carbamate (B1207046) synthesis, enhancing reactivity under mild conditions. acs.org
Future investigations will likely explore a wider range of catalysts, including those based on abundant and non-toxic metals, as well as organocatalysts. nih.gov The development of reusable and recyclable catalytic systems will also be a priority to enhance the economic and environmental viability of carbamate synthesis.
Table 1: Comparison of Recent Sustainable Methods for Carbamate Synthesis
| Method | Key Features | Catalyst/Reagent | Advantages |
| From Boc-protected amines | Direct conversion | tert-butoxide lithium | Avoids hazardous reagents and metal catalysts. nih.gov |
| From CO2, amines, and alcohols | Halogen-free | Basic catalysts | Utilizes readily available and inexpensive starting materials. rsc.org |
| Mechanochemical synthesis | Solvent-free | 1,1'-carbonyldiimidazole | Enhanced reactivity, mild conditions, often no need for column chromatography. acs.org |
| Hofmann rearrangement | Green oxidation process | Oxone, KCl, NaOH | One-pot, two-step synthesis from aromatic amides. mdpi.com |
Exploration of Unprecedented Reaction Pathways and Transformations
Beyond improving existing synthetic routes, a significant area of future research will be the discovery of entirely new reactions involving benzyl (B1604629) dibenzylcarbamate and related carbamates. This includes exploring novel rearrangements, cycloadditions, and cross-coupling reactions that have not been previously reported for this class of compounds.
One area of interest is the catalytic hydrogenation of carbamates to produce alcohols and amines, a process that has been accomplished using dearomatized PNN Ru(II) pincer complexes. researchgate.net This atom-economical reaction proceeds under mild, neutral conditions and can be waste-free, representing a "green" transformation. researchgate.net The exploration of unprecedented migrations of the carbamate functionality is another promising avenue. ukzn.ac.za
Furthermore, the use of carbamates as directing groups in C-H activation/functionalization reactions is a rapidly developing field. This strategy allows for the selective modification of otherwise unreactive C-H bonds, opening up new possibilities for creating complex molecules. The development of dual nickel/photoredox catalyst systems for the carbosulfonylation of N-vinyl carbamates demonstrates the potential for concurrent C-C and C-S bond formation with enantiocontrol. nih.gov
Integration of Advanced Computational Modeling for Predictive Chemistry and Rational Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the detailed study of reaction mechanisms and the rational design of new catalysts and reactions. researchgate.netmdpi.com In the context of benzyl dibenzylcarbamate chemistry, advanced computational modeling will play a crucial role in several areas.
Density functional theory (DFT) calculations can be employed to investigate the enantioselective and regioselective formation of carbamates, providing insights into the reaction mechanism and helping to predict the major products. acs.orgnih.gov For instance, computational studies have been used to understand the iridium-catalyzed formation of allyl carbamates from CO2, revealing that the rate-determining step can differ for the (R)- and (S)-pathways. acs.orgnih.gov
Molecular modeling can also be used to optimize the structures of new carbamate-based compounds and predict their properties. scirp.org By simulating the interactions between a carbamate and a biological target, for example, researchers can design more potent and selective drug candidates. Computational approaches are also vital for screening potential functional monomers for the creation of molecularly imprinted polymers (MIPs) that can selectively bind to molecules like N,O-dibenzylcarbamate. researchgate.netresearchgate.net
Table 2: Applications of Computational Modeling in Carbamate Chemistry
| Application | Computational Method | Insights Gained |
| Reaction Mechanism Studies | Ab initio calculations, DFT | Elucidation of reaction pathways, identification of intermediates and transition states. researchgate.netmdpi.com |
| Catalyst Design | DFT | Understanding catalyst-substrate interactions to design more efficient and selective catalysts. acs.orgnih.gov |
| Predictive Chemistry | Molecular modeling (PM3, HF, DFT) | Optimization of molecular structures and prediction of properties. scirp.org |
| MIP Design | Computational approach | Selection of functional monomers for specific template molecules. researchgate.netresearchgate.net |
Expansion of Applications in Functional Materials and Bioconjugate Chemistry
While carbamates are well-established as protecting groups in organic synthesis and as key structural motifs in pharmaceuticals and agrochemicals, future research will likely see an expansion of their applications into new areas, particularly in functional materials and bioconjugate chemistry. nih.govnih.gov
The carbamate linkage can be incorporated into polymers to create materials with specific properties. For example, self-immolative polymers (SIPs) containing poly(benzyl carbamate) units can be designed to depolymerize in response to a specific trigger. researchgate.net This "click to self-immolation" strategy allows for the facile construction of diverse SIPs with different trigger units. researchgate.net Olefin cross-metathesis of fatty acid-derived benzyl carbamates is another approach to creating renewable polyamides. researchgate.net
In the realm of bioconjugate chemistry, the development of new biocompatible reactions is crucial for creating novel tools for drug discovery and diagnostics. nih.gov The stability and tunable properties of the carbamate group make it an attractive linker for attaching molecules to biological targets. Kinetic target-guided synthesis (KTGS), which relies on the biological target to assemble its own potent ligands, could benefit from the expansion of the toolkit of biocompatible reactions to include novel carbamate-forming ligations. nih.gov
Investigation of Recycling and Regeneration Methodologies for Benzylcarbamate Precursors
As sustainability becomes an increasingly important consideration in chemical synthesis, the development of efficient methods for recycling and regenerating starting materials and byproducts is paramount. For syntheses involving benzylcarbamates, this includes the recovery and reuse of precursors like benzyl alcohol and dibenzyl carbonate.
Research has shown that the regeneration of used benzyl alcohol and dibenzyl carbamate can be achieved through distillation using a Kugelrohr apparatus, allowing for a more sustainable Lossen rearrangement process. rsc.org The development of protecting groups that can be cleaved under mild conditions and the subsequent recovery of the protecting group moiety is another important aspect. For instance, the visible-light-mediated debenzylation of benzyl ethers offers a temporary protection strategy with the potential for new orthogonal deprotection schemes. researchgate.net
Future efforts will likely focus on developing integrated processes where the byproducts of one reaction can be efficiently converted back into starting materials for another, creating a closed-loop system that minimizes waste and maximizes resource efficiency. The development of robust catalysts that can be easily separated from the reaction mixture and reused multiple times is also a key area of ongoing research. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
